3-Amino-4-chlorobenzoic acid

Overview

Description

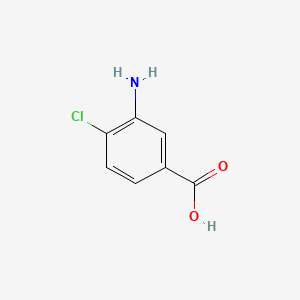

3-Amino-4-chlorobenzoic acid: is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the chlorine atom at the fourth carbon of the benzene ring. This compound appears as a light beige to beige powder and is slightly soluble in solvents like dimethyl sulfoxide and methanol .

Mechanism of Action

Target of Action

Similar compounds, such as aminobenzoic acid derivatives, have been reported to act as traps for hypochlorous acid (hocl) in activated neutrophils .

Mode of Action

It’s plausible that it interacts with its targets through nucleophilic substitution reactions, given the presence of the amino group .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

It has been suggested as a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-chlorobenzoic acid. The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Biochemical Analysis

Cellular Effects

The effects of 3-Amino-4-chlorobenzoic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux, affecting the overall metabolic state of the cell . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound may lead to cellular toxicity, affecting cell viability and function . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of this compound with cofactors such as NAD+ or FAD are also crucial for its metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-chlorobenzoic acid typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Acyl Chlorination: p-Chlorobenzoic acid undergoes acyl chlorination with dimethylformamide and a chlorination reagent to form p-chlorobenzoyl chloride.

Esterification: The p-chlorobenzoyl chloride is esterified with hexadecanol to form cetyl p-chlorobenzoate.

Nitration and Reduction: The cetyl p-chlorobenzoate is nitrated and then reduced to yield this compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon or raney nickel as catalysts.

Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-Amino-4-chlorobenzoic acid is used as a reagent in the synthesis of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives .

Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used as an intermediate in the production of photosensitive materials .

Comparison with Similar Compounds

- 3-Amino-4-hydroxybenzoic acid

- 3-Amino-4-methylbenzoic acid

- 3-Amino-4-nitrobenzoic acid

Comparison: 3-Amino-4-chlorobenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Amino-4-chlorobenzoic acid (ACBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of ACBA, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an amino group and a chlorine atom on the benzene ring. Its molecular structure can be depicted as follows:

This structure contributes to its reactivity and interactions with biological systems.

Antimicrobial Activity

Recent studies have demonstrated that ACBA exhibits antimicrobial properties against various bacterial strains. In a study examining the biological activities of ACBA and related compounds, it was found that ACBA showed notable efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This antimicrobial activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Effects

ACBA has also been investigated for its anti-inflammatory properties. In vitro studies have shown that ACBA can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism by which it could mitigate inflammatory responses. The compound's ability to modulate pathways involved in inflammation may provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of ACBA has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that ACBA possesses significant antioxidant activity, which could play a role in protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of diseases where oxidative stress is a contributing factor, such as neurodegenerative disorders .

The biological activities of ACBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ACBA has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the overall inflammatory response.

- Modulation of Gene Expression : Studies indicate that ACBA can influence the expression of genes related to inflammation and oxidative stress, further supporting its role as a therapeutic agent.

- Interaction with Cell Membranes : The presence of the chlorine atom may enhance the compound's ability to penetrate cell membranes, facilitating its biological effects at lower concentrations.

Case Studies

- Non-Alcoholic Steatohepatitis (NASH) : A study investigated the effects of ACBA on liver fibrosis induced by NASH in mice. Results demonstrated that treatment with ACBA significantly ameliorated liver fibrosis compared to control groups, indicating its potential as a therapeutic agent for liver diseases .

- Diabetes Models : In diabetic mouse models, ACBA administration improved metabolic parameters and reduced markers of oxidative stress, suggesting its potential utility in managing diabetes-related complications .

Properties

IUPAC Name |

3-amino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGFVJVLVZOSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044414 | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-28-0 | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2840-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8R4430CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3-Amino-4-chlorobenzoic acid be used to synthesize complex molecules like those found in natural products?

A1: Yes, this compound serves as a versatile starting material for synthesizing complex molecules, including fragments of natural products. For example, it has been successfully employed in synthesizing the 2,3,4-trisubstituted indole fragments found in the thiopeptide antibiotics nosiheptide and glycothiohexide-alpha []. These syntheses highlight the potential of this compound in accessing valuable structures for medicinal chemistry research.

Q2: What are some synthetic strategies that utilize this compound to construct important heterocycles?

A2: this compound can be transformed into various heterocycles, demonstrating its versatility in organic synthesis. For instance, it acts as a precursor in synthesizing the key intermediate N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, which is further elaborated to access indole derivatives []. Additionally, it can be converted to 4-carboxyindole-3-propionic acid (and subsequently Uhle's ketone) through a series of reactions, including a crucial thermal decarboxylation step in aqueous alkali [].

Q3: Are there efficient and scalable methods for preparing key intermediates like 4-carboxyindole-3-propionic acid from this compound?

A3: Yes, researchers have developed practical and scalable synthetic routes for preparing 4-carboxyindole-3-propionic acid using this compound as a starting point []. These procedures are suitable for large-scale production and highlight the compound's utility in synthesizing valuable intermediates for various applications.

Q4: How is this compound typically protected when used in multi-step synthesis?

A4: In multi-step syntheses, this compound is often protected as its methyl ester to avoid unwanted side reactions. This protection strategy is exemplified in the synthesis of the nosiheptide fragment, where methyl 3-amino-4-chlorobenzoate is generated by reacting the acid with trimethoxymethane []. This approach ensures chemoselectivity and facilitates subsequent transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.